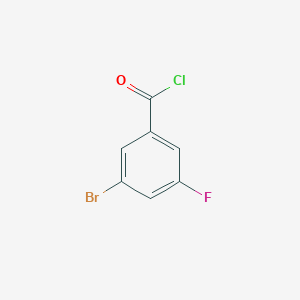

3-Bromo-5-fluorobenzoyl chloride

説明

Significance and Research Context of Halogenated Benzoyl Chlorides in Contemporary Organic Synthesis

Halogenated benzoyl chlorides are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of chemicals. Their importance stems from the reactive acyl chloride group (-COCl), which readily participates in reactions to form esters, amides, and other derivatives. The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on the benzene (B151609) ring further enhances their utility by influencing the molecule's reactivity and providing sites for further chemical modifications.

Benzoyl chloride itself is a key intermediate in the production of various chemicals, dyes, perfumes, herbicides, and pharmaceuticals. nih.gov The addition of halogens to the benzoyl chloride structure creates a diverse toolkit for chemists. For instance, the global market for benzoyl chloride is driven by its extensive use in the pharmaceutical and agrochemical industries. pmarketresearch.com The market is also seeing a shift towards more sustainable and greener manufacturing processes. researchandmarkets.com

The specific positioning of different halogens, as seen in compounds like 5-Bromo-2-chloro-3-fluorobenzoyl chloride, offers unique electronic and steric properties that can be leveraged in complex syntheses. These compounds are particularly valuable in medicinal chemistry for creating novel pharmaceutical agents.

Evolution of Academic Research on 3-Bromo-5-fluorobenzoyl chloride and Related Aromatic Halides

Academic interest in this compound and its relatives has grown alongside the broader development of synthetic organic chemistry. Initially, research focused on the fundamental reactions and properties of simpler aromatic halides. Over time, as synthetic methodologies became more sophisticated, attention turned to multi-substituted and more complex halogenated aromatics.

The synthesis of related compounds often involves multi-step processes, including halogenation and the conversion of benzoic acids to benzoyl chlorides. For example, the preparation of 3-bromo-4-fluoro-benzoic acid involves acylation, bromination, and a haloform reaction. google.com Similarly, the synthesis of 5-bromo-2-fluorobenzonitrile, a key intermediate for some drugs, starts from o-fluorobenzoyl chloride. google.com

Research has also explored the diverse reactivity of different halogen-carbon bonds within the same molecule. For example, in 3-bromo-5-fluorophenol, the hydroxy group can undergo nucleophilic substitution, while the bromo group is suitable for metal-catalyzed cross-coupling reactions. ossila.com This differential reactivity allows for selective and controlled chemical transformations, a cornerstone of modern organic synthesis.

Current Research Landscape and Future Trajectories for this compound in Scholarly Investigations

The current research landscape for this compound is characterized by its application as a building block in the synthesis of complex, high-value molecules. Its trifunctional nature (acyl chloride, bromo, and fluoro groups) makes it a versatile starting material.

One of the key areas of investigation is its use in the development of new pharmaceuticals. Halogenated organic compounds often exhibit significant biological activity. The fluorine atom, in particular, can enhance the binding affinity of a molecule to its biological target. ossila.com

Future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: Exploring new and more efficient ways to synthesize and utilize this compound and other similar compounds. This includes the use of greener reagents and catalysts.

Medicinal Chemistry: Designing and synthesizing new drug candidates for a variety of diseases by incorporating the 3-bromo-5-fluorobenzoyl moiety.

Materials Science: Investigating the use of this compound in the creation of new polymers and other materials with unique properties.

The continued exploration of the chemical space around this compound and its isomers promises to yield new discoveries and applications in both academic and industrial research.

Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMMCYNLNAUIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382597 | |

| Record name | 3-bromo-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-90-2 | |

| Record name | 3-bromo-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Fluorobenzoyl Chloride

Contemporary Approaches to Acyl Chloride Synthesis with Precision Halogenation

The synthesis of acyl chlorides, highly reactive carboxylic acid derivatives, is a fundamental transformation in organic chemistry. wikipedia.org For polysubstituted aromatic compounds like 3-bromo-5-fluorobenzoyl chloride, the challenge lies in achieving high yields and selectivity while preserving the integrity of the existing halogen substituents.

Carboxylic Acid Chlorination Strategies: Optimization with Reagents such as Thionyl Chloride and Oxalyl Chloride

The most direct and widely employed route to this compound is the chlorination of its corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the premier reagents for this transformation due to their efficacy and the volatile nature of their byproducts, which simplifies purification. chemguide.co.ukcommonorganicchemistry.com

Thionyl Chloride (SOCl₂): This reagent is a cost-effective and common choice for converting carboxylic acids to acyl chlorides. commonorganicchemistry.comgoogle.com The reaction typically involves heating the carboxylic acid, either neat in an excess of thionyl chloride or in an inert solvent, at reflux. commonorganicchemistry.com The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, facilitating their removal from the reaction mixture. chemguide.co.ukyoutube.com A new method has been developed for the synthesis of benzamides from 3-bromo-5-nitrobenzoic acid and amines using thionyl chloride under solvent-free conditions, highlighting its utility in preparing derivatives of halogenated benzoic acids. researchgate.netresearchgate.net

Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is often used for substrates sensitive to harsher conditions. wikipedia.orgresearchgate.net These reactions are typically run at room temperature in a chlorinated solvent like dichloromethane (B109758) (DCM), with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comorgsyn.org The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active species in the conversion. wikipedia.org While more expensive, the milder conditions and high selectivity often justify its use on smaller scales or for complex molecules. researchgate.net

| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in solvent, reflux | SO₂(g), HCl(g) | Cost-effective, gaseous byproducts easy to remove. chemguide.co.ukgoogle.com | Harsh conditions (heat), potential for side reactions. researchgate.net |

| Oxalyl Chloride ((COCl)₂) | DCM, cat. DMF, room temp. | CO(g), CO₂(g), HCl(g) | Mild, selective, clean reaction. wikipedia.orgresearchgate.net | More expensive, potential toxicity of byproducts. researchgate.net |

Exploration of Alternative Reagents and Reaction Conditions for Enhanced Selectivity and Yield

Beyond the classical reagents, research has focused on developing alternative methods that offer improved safety, selectivity, and environmental profiles. One innovative approach involves the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base, which rapidly converts carboxylic acids to acyl chlorides via an aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org Another modern technique employs visible-light photocatalysis, where a mixture of an aldehyde, tert-butyl hydrogen peroxide, and N-chlorosuccinimide can generate an acid chloride in the presence of a ruthenium-based photocatalyst. organic-chemistry.org These cutting-edge methods provide pathways for creating acid chlorides under mild conditions, which is particularly advantageous for preparing highly functionalized and sensitive molecules like this compound.

Development of Stereoselective and Regioselective Synthetic Routes for this compound Derivatives

This compound is a key intermediate for synthesizing more complex molecules where stereochemistry and regiochemistry are critical. Its acyl chloride functional group readily reacts with nucleophiles like alcohols, amines, and carbon nucleophiles in reactions such as esterification and amidation. savemyexams.com

For instance, in the synthesis of pharmacologically active compounds, regioselectivity is paramount. A gold-catalyzed hydroamidation of 2-(1-alkynyl)phenylacetamides demonstrates a highly regioselective 7-endo-dig cyclization to produce 3-benzazepinones. nih.gov While this specific example does not use this compound directly, it illustrates the types of regioselective transformations that its derivatives could undergo. The electronic properties imparted by the bromo and fluoro substituents on the benzoyl chloride ring can influence the regioselectivity of such reactions, guiding the development of synthetic routes to specific isomers of complex heterocyclic systems.

Multi-component Reactions Incorporating this compound as a Key Reactant

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. Incorporating a functionalized building block like this compound into an MCR allows for the rapid assembly of complex molecular architectures.

An example of a relevant transformation is the asymmetric synthesis of β-lactams from aldehydes, amines, and α-diazoesters via a multi-component catalytic asymmetric aziridination, followed by a chloride-assisted ring expansion. msu.edu The initial aziridine-2-carboxylic acid product can be activated with oxalyl chloride before undergoing stereospecific ring expansion. msu.edu The use of a substituted benzoyl chloride like this compound in similar reaction cascades could lead to the synthesis of novel, highly substituted β-lactams, which are core structures in many antibiotics.

Process Intensification and Continuous Flow Synthesis Techniques Applied to this compound Production

For industrial-scale production, process intensification and continuous flow synthesis offer significant advantages in terms of safety, efficiency, and cost-effectiveness over traditional batch processing. rccostello.com The synthesis of acyl chlorides is well-suited to flow chemistry, which allows for precise control over reaction parameters and minimizes the risks associated with highly reactive reagents and intermediates. researchgate.netjustia.com

In a continuous flow setup, a chlorine-donating compound and a carboxylic acid can be continuously fed into a reactor, mixed, and reacted to produce the desired acid chloride. justia.com This method has been successfully applied to the synthesis of intermediates for floxacin drugs, where 2,4-dichloro-5-fluorobenzoic acid was rapidly converted to its highly reactive acyl chloride using bis(trichloromethyl)carbonate (BTC) as a phosgene (B1210022) substitute. researchgate.netresearchgate.net This approach avoids the large excess of thionyl chloride used in batch processes and simplifies waste management. researchgate.net Applying similar continuous-flow principles to the production of this compound could lead to a safer, more sustainable, and economically viable manufacturing process.

| Technique | Advantages for Acyl Chloride Production | Example Application |

|---|---|---|

| Continuous Flow Synthesis | Enhanced safety, precise temperature/mixing control, reduced waste, smaller footprint. researchgate.netrccostello.com | Rapid conversion of 2,4-dichloro-5-fluorobenzoic acid to its acyl chloride using BTC. researchgate.netresearchgate.net |

| Process Intensification (PI) | Reduced energy use, decreased capital expenditure, smaller plant area, environmental benefits. rccostello.com | Continuous photochlorination of toluene (B28343) to produce benzyl (B1604629) chloride in a specialized reactor. rccostello.com |

Synthetic Challenges and Innovations in the Preparation of Highly Substituted Halogenated Benzoyl Chlorides

The synthesis of highly substituted and halogenated aromatic compounds presents unique challenges. The electronic effects of multiple halogen substituents can deactivate the aromatic ring, making certain reactions more difficult. Furthermore, achieving specific regiochemistry during halogenation can be complex, often resulting in mixtures of isomers. acs.org

Innovations in this area include the development of novel catalytic systems for electrophilic halogenation. For example, using N-halosuccinimides (NXS) with a Brønsted/Lewis acid or Lewis base catalyst allows for the efficient halogenation of aromatic compounds, including those with acid-sensitive groups. researchgate.net Another innovative route involves the thermal decomposition of an aromatic sulfonyl halide, which evolves sulfur dioxide and introduces a halogen atom into the aromatic nucleus, providing a pathway to halogenated compounds that might be otherwise difficult to access. google.com These advanced methods are crucial for overcoming the inherent challenges in synthesizing precisely substituted compounds like this compound and its analogues.

Applications of 3 Bromo 5 Fluorobenzoyl Chloride in Advanced Organic Synthesis

Role as a Precursor for Active Pharmaceutical Ingredients (APIs) and Complex Pharmaceutical Intermediates

The unique substitution pattern of 3-bromo-5-fluorobenzoyl chloride makes it a sought-after precursor in the pharmaceutical industry. Its utility stems from its ability to introduce the 3-bromo-5-fluorophenyl moiety, a structural motif present in various biologically active molecules. The acyl chloride group serves as a highly reactive handle for forming amide or ester bonds, which are ubiquitous in drug molecules.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins. nih.gov this compound serves as a key reagent for introducing the fluorine atom along with a bromine handle for further functionalization into potential drug scaffolds. nih.gov For instance, it can be used in the synthesis of various bioactive molecules, including derivatives of benzohydrazide, which have shown potential as analgesic, antifungal, and antibacterial agents. nih.gov The synthesis often involves the reaction of the acyl chloride with a suitable hydrazine, followed by further modifications to yield the final bioactive compound.

Heterocyclic compounds form the core of a vast number of pharmaceuticals. This compound is instrumental in building such complex ring systems. The acyl chloride functionality readily reacts with a wide range of nucleophiles to initiate cyclization reactions. For example, it can be used in condensation reactions with hydroxylamine (B1172632) to form isoxazole (B147169) rings, a scaffold known for a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The bromine atom on the phenyl ring can then be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to add further complexity and diversity to the heterocyclic system.

Table 1: Examples of Heterocyclic Systems Derived from Halogenated Benzoyl Scaffolds

| Heterocyclic System | Synthetic Precursor Class | Potential Biological Activity |

| Thiazole Derivatives | Bromo-methoxy-benzohydrazides | Analgesic, Antifungal, Antibacterial nih.gov |

| Isoxazole Derivatives | Bromo/chlorophenyl-propenones | Antitubercular, Antimicrobial researchgate.net |

| 1,2,4-Triazole Scaffolds | Fluorobenzoylthiosemicarbazides | Antibacterial nih.gov |

Utility as a Versatile Building Block for Agrochemicals and High-Value Specialty Chemicals

The application of this compound extends beyond pharmaceuticals into the agrochemical and specialty chemical sectors. bldpharm.com The structural features that make it valuable for drug discovery are also beneficial for creating new pesticides, herbicides, and fungicides. The introduction of fluorine and bromine atoms can enhance the efficacy and selectivity of agrochemicals. It serves as a key intermediate for producing complex organic molecules with specific industrial applications, where its high reactivity and functional group tolerance are advantageous.

Contribution to Advanced Materials Science and Polymer Chemistry Research

In the realm of materials science, this compound is categorized as a material building block, particularly for polymer science. bldpharm.combldpharm.com The acyl chloride group can participate in polycondensation reactions to form polyesters or polyamides, while the fluorine and bromine atoms can impart desirable properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics to the resulting polymers. Its potential use as a monomer or cross-linking agent allows for the creation of high-performance materials for specialized applications.

Synthesis of Sophisticated Ligands and Catalysts Utilizing the Functional Groups of this compound

The development of new catalysts and ligands is crucial for advancing chemical synthesis. This compound is listed as a building block for catalysts and ligands, highlighting its importance in this area. bldpharm.combldpharm.com The bromo-substituted phenyl ring is a common platform for synthesizing phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) precursors. The bromine atom can be readily converted into other functional groups or used as a handle for metal-catalyzed cross-coupling reactions to build the complex organic structures required for effective ligands. These ligands are then used to create catalysts for a wide range of chemical transformations.

Integration into Complex Molecule Assembly Strategies and Total Synthesis Endeavors

The total synthesis of complex natural products and other intricate molecules requires a strategic approach where building blocks can be assembled in a controlled and predictable manner. The multiple functional groups of this compound make it an ideal component for such strategies. libretexts.org A synthetic plan can utilize the different reactivities of the acyl chloride, bromo, and fluoro groups. For example, an initial amide or ester bond can be formed via the acyl chloride. Subsequently, the bromine atom can be employed in a carbon-carbon bond-forming reaction, such as a Sonogashira or Heck coupling. This orthogonal reactivity allows chemists to build complex molecules step-by-step, a cornerstone of modern total synthesis.

Catalysis and 3 Bromo 5 Fluorobenzoyl Chloride

3-Bromo-5-fluorobenzoyl chloride as a Reagent or Substrate in Homogeneous and Heterogeneous Catalytic Cycles

This compound serves as a key substrate in a variety of important palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The presence of the bromine atom on the aromatic ring allows for its participation in fundamental transformations such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are pivotal for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors.

In the Suzuki-Miyaura coupling , the bromine atom of this compound can be coupled with a variety of organoboron compounds in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures, which are prevalent in pharmaceuticals and materials science. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgharvard.edu

The Heck reaction provides a method for the arylation of alkenes. wikipedia.orgorganic-chemistry.org this compound can react with various alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. The catalytic cycle typically involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. diva-portal.orgmdpi.com

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a crucial transformation for the synthesis of acetylenic compounds. nih.govresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. scirp.orgsioc-journal.cn The catalytic cycle is thought to involve the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.

While homogeneous palladium catalysts are commonly employed for these transformations, the development of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse. Palladium nanoparticles supported on various materials, such as activated carbon or metal oxides, can effectively catalyze these cross-coupling reactions, providing a more sustainable approach.

Below is a table summarizing typical conditions for these palladium-catalyzed cross-coupling reactions involving an aryl bromide substrate like this compound.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, PCy₃ | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane, DMF | 80-120 |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | DMF, Toluene | 25-100 |

| Copper Co-catalyst | CuI |

Catalytic Activation Strategies for the Acyl Chloride Moiety and Its Derivatives

The acyl chloride group in this compound is an electrophilic functional group that readily participates in acylation reactions. Its reactivity can be further enhanced through catalytic activation, most notably in Friedel-Crafts acylation reactions.

Lewis acid catalysis is the primary method for activating acyl chlorides in Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com A strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), coordinates to the chlorine atom of the acyl chloride. masterorganicchemistry.com This coordination polarizes the carbon-chlorine bond, making the carbonyl carbon significantly more electrophilic and facilitating its attack by an aromatic ring. The reaction proceeds through the formation of a highly reactive acylium ion intermediate. masterorganicchemistry.com

The general mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation is as follows:

Formation of the acylium ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, leading to its departure and the formation of a resonance-stabilized acylium ion.

Electrophilic aromatic substitution: The electron-rich aromatic ring attacks the electrophilic acylium ion.

Deprotonation: A base removes a proton from the aromatic ring, restoring its aromaticity and yielding the acylated product.

The choice of Lewis acid and reaction conditions can be tailored to the specific substrate and desired outcome. While strong Lewis acids are effective, milder and more environmentally benign catalysts are continuously being explored.

Application of this compound in Organocatalysis and Biocatalysis Research

The application of this compound extends beyond traditional metal catalysis into the rapidly growing fields of organocatalysis and biocatalysis.

In organocatalysis , N-Heterocyclic Carbenes (NHCs) have emerged as powerful catalysts for a variety of transformations. acs.orgnih.gov NHCs can activate aldehydes and other carbonyl compounds through the formation of a Breslow intermediate. acs.orgbeilstein-journals.org While direct examples with this compound are not extensively documented, its acyl chloride moiety makes it a potential substrate for NHC-catalyzed reactions. For instance, it could potentially be used in NHC-catalyzed acylations of alcohols or other nucleophiles, offering a metal-free alternative to traditional methods. The NHC would act as a nucleophilic catalyst, activating the acyl chloride for subsequent reaction.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. Lipases are a class of enzymes that are widely used for the synthesis of esters through esterification and transesterification reactions. nih.govresearchgate.netnih.gov this compound, after conversion to its corresponding carboxylic acid or ester, could be a substrate for lipase-catalyzed reactions. For example, lipase-catalyzed kinetic resolution of a racemic alcohol using the acyl chloride (or its derivative) as an acyl donor could provide access to enantioenriched esters and alcohols. researchgate.net The inherent stereoselectivity of enzymes makes this a powerful strategy for the synthesis of chiral molecules.

The table below outlines potential applications of this compound in these fields.

| Catalysis Type | Catalyst | Potential Reaction | Potential Product |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | Acylation of alcohols | 3-Bromo-5-fluorobenzoate esters |

| Biocatalysis | Lipase | Kinetic resolution of racemic alcohols | Enantioenriched 3-bromo-5-fluorobenzoate esters and alcohols |

Development of Novel Catalytic Systems for Stereoselective and Regioselective Reactions with this compound

The development of novel catalytic systems is crucial for achieving high levels of stereoselectivity and regioselectivity in reactions involving multifunctional molecules like this compound.

Stereoselective reactions aim to control the formation of a specific stereoisomer. In the context of this compound, this is particularly relevant for the synthesis of chiral molecules. For instance, the development of chiral catalysts for the asymmetric reduction of ketones derived from this compound would lead to the formation of enantioenriched secondary alcohols, which are valuable chiral building blocks. Similarly, the use of chiral ligands in palladium-catalyzed cross-coupling reactions can induce asymmetry in the product.

Regioselective reactions focus on controlling which of the reactive sites on a molecule participates in a reaction. This compound possesses two distinct sites for cross-coupling (the C-Br bond) and acylation (the C-Cl bond of the acyl chloride). The development of catalytic systems that can selectively activate one site over the other is a key area of research. For example, a palladium catalyst with carefully chosen ligands might selectively catalyze a Suzuki coupling at the C-Br bond while leaving the acyl chloride untouched, or vice-versa under different conditions. This orthogonal reactivity allows for the sequential functionalization of the molecule, greatly enhancing its synthetic utility.

Recent research has focused on developing catalysts that can achieve high selectivity under mild conditions. This includes the design of new phosphine (B1218219) ligands for palladium catalysis, the exploration of N-heterocyclic carbene complexes, and the use of biocatalysts with tailored specificities. The ultimate goal is to create a toolbox of catalytic methods that allow for the precise and predictable transformation of this compound into a wide array of complex and valuable molecules.

Theoretical and Computational Studies of 3 Bromo 5 Fluorobenzoyl Chloride

Density Functional Theory (DFT) Calculations for Elucidating Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and electronic properties of compounds like 3-Bromo-5-fluorobenzoyl chloride.

DFT calculations, particularly using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide a detailed picture of the molecule's optimized geometry. For substituted benzoyl chlorides, the planarity of the benzene (B151609) ring and the orientation of the acyl chloride group are of primary interest. In the case of this compound, the electron-withdrawing nature of the bromine and fluorine atoms, as well as the acyl chloride group, influences the bond lengths and angles of the benzene ring.

Key electronic properties that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be calculated, highlighting the electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl carbon of the acyl chloride group is expected to be a primary electrophilic site, susceptible to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | ~ -1.8 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 D | Influences intermolecular interactions and solubility. |

Note: The values in this table are hypothetical and based on typical values for similar halogenated benzoyl chlorides. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Investigating Reactivity and Conformational Landscape

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes and reactive events. acs.org For this compound, MD simulations can be employed to explore its conformational landscape, particularly the rotation around the C-C bond connecting the acyl chloride group to the benzene ring.

While the barrier to rotation is generally low, the presence of substituents can influence the preferred orientation of the acyl chloride group relative to the ring. MD simulations can also be used to study the interactions of this compound with other molecules, such as solvents or reactants, providing insights into the initial stages of a chemical reaction.

In the context of reactivity, reactive MD simulations can model chemical transformations. acs.org For instance, the hydrolysis of this compound, a common reaction for acyl chlorides, could be simulated to understand the dynamics of the nucleophilic attack by a water molecule and the subsequent elimination of hydrogen chloride. savemyexams.comsavemyexams.com Such simulations can reveal the role of the solvent in stabilizing intermediates and transition states.

Quantum Chemical Analysis of Reaction Mechanisms and Identification of Transition States

Quantum chemical methods, including DFT, are essential for elucidating the mechanisms of chemical reactions at a molecular level. mdpi.com For reactions involving this compound, these methods can be used to map out the potential energy surface, identifying reactants, products, intermediates, and, crucially, transition states.

The reaction of this compound with a nucleophile, such as an alcohol or an amine, proceeds through a nucleophilic acyl substitution mechanism. savemyexams.comsavemyexams.com Quantum chemical calculations can determine the geometry and energy of the tetrahedral intermediate formed during this reaction, as well as the transition states leading to its formation and collapse. The activation energy barriers calculated for these steps provide a quantitative measure of the reaction rate.

Studies on the displacement reactions of chloride ions with acyl chlorides have shown the presence of stable intermediates and the importance of the reaction environment on the energy profile. acs.org The electron-withdrawing effects of the bromo and fluoro substituents in this compound are expected to increase the electrophilicity of the carbonyl carbon, thereby influencing the reaction kinetics.

Table 2: Hypothetical Activation Energies for the Reaction of this compound with a Nucleophile

| Reaction Step | Hypothetical Activation Energy (kcal/mol) | Description |

| Formation of Tetrahedral Intermediate | 10 - 15 | Nucleophilic attack on the carbonyl carbon. |

| Collapse of Tetrahedral Intermediate | 5 - 10 | Elimination of the chloride leaving group. |

Note: These are estimated values. Actual activation energies would depend on the specific nucleophile and reaction conditions.

Structure-Activity Relationship (SAR) Modeling and Computational Drug Design Incorporating this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in drug discovery for optimizing the biological activity of a lead compound. atlantis-press.comnih.govatlantis-press.com Derivatives of this compound, such as amides or esters, can be synthesized and evaluated for their biological activities.

Computational methods can be used to build SAR models that correlate the structural features of these derivatives with their observed activities. Descriptors used in such models can include steric (e.g., molecular weight, molar refractivity), electronic (e.g., HOMO/LUMO energies, partial charges), and lipophilic (e.g., logP) properties. atlantis-press.com

For example, a series of amides could be prepared by reacting this compound with various amines. The biological activity of these amides, for instance, as enzyme inhibitors, could then be correlated with the properties of the amine substituent. Such a model could predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. QSAR studies on other benzoyl derivatives have successfully identified key features for activity, such as hydrophobicity and the presence of specific functional groups. nih.gov

Computational Design and Prediction of Novel Synthetic Routes Involving this compound

Computational tools are increasingly being used to design and predict new synthetic pathways. For a molecule like this compound, which is a valuable building block, computational methods can help in devising efficient and novel synthetic strategies. google.com

Retrosynthetic analysis software can be used to identify potential starting materials and reaction sequences. Furthermore, quantum chemical calculations can be employed to evaluate the feasibility of proposed reaction steps, predicting reaction energies and activation barriers. This can help in identifying potential side reactions and optimizing reaction conditions.

For instance, the synthesis of this compound itself can be planned computationally. A common route would be the chlorination of the corresponding carboxylic acid, 3-bromo-5-fluorobenzoic acid. Computational chemistry could be used to compare the efficacy of different chlorinating agents, such as thionyl chloride or oxalyl chloride, by modeling the reaction mechanisms and energetics.

Advanced Analytical Techniques for the Research and Characterization of 3 Bromo 5 Fluorobenzoyl Chloride

Advanced Spectroscopic Characterization Methods in Academic Research (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of 3-bromo-5-fluorobenzoyl chloride. While standard one-dimensional Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) provide basic structural confirmation, advanced techniques offer deeper insights.

Multi-dimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex aromatic systems. For this compound, these techniques would confirm the connectivity and spatial relationships between the aromatic protons and carbons, as well as the effects of the bromine and fluorine substituents on the electronic environment of the benzene (B151609) ring. ¹⁹F NMR is also a crucial tool to confirm the presence and environment of the fluorine substituent .

High-Resolution Mass Spectrometry (HRMS): HRMS is vital for confirming the elemental composition of the molecule. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the precise molecular formula (C₇H₃BrClFO) . This technique helps to distinguish the target compound from potential impurities or byproducts with similar nominal masses. Fragmentation patterns observed in the mass spectrum can further corroborate the structure, showing characteristic losses of the chloro, carbonyl, and bromo groups.

| Technique | Information Obtained for this compound |

| ¹H NMR | Chemical shift, multiplicity, and integration of the three aromatic protons. |

| ¹³C NMR | Chemical shifts of the seven distinct carbon atoms, including the carbonyl carbon. |

| ¹⁹F NMR | Confirmation and chemical shift of the fluorine atom. |

| COSY | Correlation between adjacent aromatic protons. |

| HSQC/HMBC | Correlation between protons and their directly attached (HSQC) or long-range coupled (HMBC) carbons, confirming assignments. |

| HRMS | Exact mass measurement to confirm the elemental formula (C₇H₃BrClFO). |

Chromatographic Techniques for Rigorous Purity Assessment and Real-time Reaction Monitoring (e.g., Online HPLC, GC-MS)

Chromatographic methods are the gold standard for assessing the purity of chemical compounds and for monitoring the progress of a chemical reaction in real-time.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the reactive nature of acyl chlorides, derivatization is often employed before analysis to convert them into more stable esters or amides rsc.org. For this compound, this method can effectively separate it from starting materials (e.g., 3-bromo-5-fluorobenzoic acid), solvents, and byproducts. The mass spectrometer provides definitive identification of each separated component based on its mass spectrum and fragmentation pattern ijprajournal.com. A low thermal mass (LTM) GC approach can offer ultrafast temperature programming for rapid separation of isomers rsc.org.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment, particularly for compounds that are not suitable for GC due to low volatility or thermal instability. Reversed-phase HPLC with a UV detector is commonly used. The high reactivity of acyl chlorides with protic solvents like water or methanol, often used in reversed-phase HPLC, necessitates careful method development, potentially using non-aqueous mobile phases or rapid analysis. Derivatization can also be used to create a more stable, strongly UV-absorbing product, allowing for sensitive detection with a Diode Array Detector (DAD) google.com. Online HPLC can be integrated into a reaction setup to provide real-time monitoring of the consumption of reactants and the formation of products.

| Technique | Application | Key Parameters |

| GC-MS | Purity analysis, identification of volatile impurities, byproduct analysis (often after derivatization). | Column type (e.g., DB-624), temperature program, carrier gas flow rate, mass analyzer type. |

| Online HPLC | Real-time reaction monitoring, purity assessment of non-volatile compounds. | Column (e.g., C18), mobile phase composition, flow rate, detector wavelength. |

X-ray Crystallography for Elucidating Solid-State Structural Information

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, techniques like in-situ cryocrystallization can be used to grow single crystals for analysis researchgate.netsigmaaldrich.comfluorochem.co.uk.

This analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths (C-Br, C-F, C-Cl, C=O) and angles within the molecule. For the related benzoyl chloride, the C-Cl bond is approximately 1.79 Å and the C=O bond is 1.19 Å webqc.org.

Conformation: The planarity of the benzene ring and the dihedral angle between the ring and the acyl chloride group.

Intermolecular interactions: Identification of weak interactions in the crystal lattice, such as halogen bonding (e.g., Br···O, Cl···F) or π–π stacking, which govern the crystal packing researchgate.net. Studies on fluorinated benzoyl chloride analogues have shown that molecular arrangements can vary significantly with the position of fluorine atoms, leading to different packing networks researchgate.net.

A hypothetical solid-state analysis of this compound would be expected to show a planar benzene ring, with the acyl chloride group potentially exhibiting a slight twist relative to the ring to minimize steric hindrance.

Development and Application of Hyphenated Analytical Methods for Complex Reaction Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for analyzing complex mixtures generated during synthesis dntb.gov.ua.

For the synthesis of this compound (e.g., from 3-bromo-5-fluorobenzoic acid and a chlorinating agent like thionyl chloride), the reaction mixture may contain the starting acid, the product, excess chlorinating agent, and potential byproducts such as anhydrides.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful hyphenated technique for this application. LC separates the components of the mixture, and the mass spectrometer provides molecular weight and structural information for each component as it elutes from the column ijpsjournal.comsaspublishers.com. This allows for the confident identification of the starting material, product, and any impurities or byproducts, even at trace levels.

GC-IR (Gas Chromatography-Infrared Spectroscopy): This technique separates volatile components via GC and identifies them based on their characteristic infrared absorption spectra. The carbonyl stretch (C=O) of the acyl chloride product would have a distinctly different frequency from the carbonyl stretch of the starting carboxylic acid, allowing for clear differentiation.

The application of these methods provides a comprehensive picture of the reaction, enabling optimization of conditions (e.g., temperature, reaction time, stoichiometry) to maximize yield and purity.

Quantitative Analysis and Kinetic Studies Utilizing Advanced Analytical Platforms

Beyond qualitative identification, advanced analytical methods are crucial for quantitative analysis and for studying the kinetics of reactions involving this compound.

Quantitative NMR (qNMR): qNMR can be used to determine the purity of a sample or the concentration of a species in solution without the need for an identical standard of the analyte. By integrating the signal of a known analyte peak against the signal of a certified internal standard with a known concentration, a precise and accurate quantification can be achieved.

Kinetic Studies: The rate of reactions involving this compound, such as esterification or amidation, can be monitored in real-time using spectroscopic or chromatographic techniques. For instance, by taking aliquots from a reaction at specific time intervals and analyzing them by HPLC or GC, the concentration of the reactant and product can be determined over time. This data allows for the calculation of key kinetic parameters. The alcoholysis of substituted benzoyl chlorides, a similar reaction, has been studied by monitoring the formation of hydrochloric acid via conductance measurements uni.edu. Modern microreactor systems combined with online analysis provide a reliable platform for precise kinetic studies of reactions involving benzoyl chlorides acs.orgresearchgate.net.

| Parameter | Analytical Method | Information Gained |

| Purity Assay | qNMR, HPLC, GC (with standard) | Determines the percentage purity of a bulk sample of this compound. |

| Reaction Rate Constant (k) | Time-course analysis by HPLC, GC, or NMR. | Quantifies the speed of a reaction involving this compound. uni.edu |

| Reaction Order | Method of initial rates using HPLC, GC, or NMR. | Determines how the reaction rate depends on the concentration of each reactant. uni.edu |

| Activation Energy (Ea) | Determining rate constants at various temperatures. | Provides insight into the energy barrier of the reaction. acs.orgresearchgate.net |

Green Chemistry Principles in the Synthesis and Application of 3 Bromo 5 Fluorobenzoyl Chloride

Development of Solvent-Free and Reduced-Solvent Methodologies for 3-Bromo-5-fluorobenzoyl chloride Synthesis

Traditional organic synthesis relies heavily on volatile organic solvents, which contribute to environmental pollution and pose safety risks. Green chemistry seeks to eliminate or replace these solvents with safer alternatives or develop solvent-free reaction conditions.

Solvent-Free Acylations: Acylation reactions, such as those involving benzoyl chlorides, are foundational in organic synthesis. Research has demonstrated that some acylation reactions can be performed under solvent-free conditions, using the acylating agent itself as the reaction medium. frontiersin.org For instance, acetylation reactions have been successfully carried out using a stoichiometric amount of acetic anhydride in the absence of a solvent, which significantly reduces the generation of waste and raises the E-factor of the process. nih.govnih.govtorvergata.it This principle could be applied to reactions where this compound is used as a reagent, potentially by reacting it directly with a liquid substrate (an alcohol or amine) without an additional solvent, provided the physical properties of the reactants allow for sufficient mixing and reactivity.

Aqueous Systems as Greener Alternatives: For reactions involving acid chlorides, the use of water or buffered aqueous systems presents a significant green alternative to conventional organic solvents. A novel method for the rapid N-chloroacetylation of anilines and amines has been developed using a phosphate buffer as the reaction medium. tandfonline.com This approach offers several advantages:

It avoids the use of toxic and volatile organic solvents.

Products often have poor solubility in the aqueous medium, allowing for easy isolation via simple filtration, which eliminates the need for energy-intensive chromatographic purification. tandfonline.com

The process is metal-free and operates under neutral conditions, enhancing its environmental and safety profile. tandfonline.com

This methodology is directly applicable to this compound for the synthesis of its corresponding amides, providing an eco-friendly, scalable, and robust process.

| Reaction Type | Solvent Condition | Green Advantage | Potential Applicability to this compound |

| Acylation | Solvent-Free | Reduces solvent waste, increases process sustainability. nih.govnih.govtorvergata.it | Direct reaction with liquid nucleophiles (alcohols, amines). |

| Amide Synthesis | Aqueous Buffer | Avoids toxic organic solvents, allows easy product isolation via filtration. tandfonline.com | Reaction with primary and secondary amines to form amides. |

Design and Implementation of Environmentally Benign Catalysts for Sustainable Transformations

The replacement of hazardous and stoichiometric reagents with efficient, recyclable, and environmentally benign catalysts is a cornerstone of green chemistry.

Synthesis of this compound: The standard laboratory and industrial synthesis of acyl chlorides from carboxylic acids typically employs stoichiometric chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comresearchgate.net These reactions convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating the formation of the acyl chloride. chemistrysteps.com While effective, these reagents are hazardous and produce corrosive byproducts. wikipedia.org Some methods use a catalytic amount of N,N-dimethylformamide (DMF), which forms an active chlorinating agent, but the process still relies on the bulk chlorinating reagent. researchgate.net

Catalytic Applications of Benzoyl Chlorides: While the synthesis of this compound may not always involve benign catalysts, its subsequent reactions can be designed to be greener. Friedel-Crafts acylation, a key reaction for forming carbon-carbon bonds using acyl chlorides, traditionally uses stoichiometric amounts of Lewis acids like AlCl₃, which generate large quantities of corrosive waste. frontiersin.org A greener alternative is the use of solid acid catalysts, such as zeolites. ijcps.org

Key findings on the use of zeolites in acylation include:

Fly ash-based HBEA zeolites have been shown to be highly active catalysts for the acylation of anisole with benzoyl chloride. frontiersin.org

These solid catalysts are easily separated from the reaction mixture and can be recycled, making the process more environmentally friendly. ijcps.org

The use of these catalysts can lead to high conversion rates (up to 83%) and high selectivity for the desired product (up to 96%). frontiersin.org

Employing solid acid catalysts for Friedel-Crafts reactions with this compound would represent a significant green improvement over traditional methods.

Optimization of Atom Economy and Waste Minimization Strategies in this compound Chemistry

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

Atom Economy of Synthesis: The most common route to this compound is the reaction of 3-bromo-5-fluorobenzoic acid with thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.org

The balanced chemical equation is: C₇H₄BrFO₂ + SOCl₂ → C₇H₃BrClFO + SO₂ + HCl

The atom economy for this reaction can be calculated using the molecular weights of the reactants and the desired product.

Atom Economy Calculation:

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 3-Bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | Reactant |

| Thionyl chloride | SOCl₂ | 118.97 | Reactant |

| This compound | C₇H₃BrClFO | 237.46 | Product |

| Sulfur dioxide | SO₂ | 64.07 | Byproduct |

| Hydrogen chloride | HCl | 36.46 | Byproduct |

Formula for % Atom Economy: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) * 100

Calculation: (237.46 / (219.01 + 118.97)) * 100 = (237.46 / 337.98) * 100 ≈ 70.26%

This calculation shows that nearly 30% of the reactant mass is lost as byproducts. While this is better than many classical organic reactions, there is still significant room for improvement.

Waste Minimization: The primary byproducts of this synthesis are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. youtube.comyoutube.com Both are corrosive and toxic, requiring careful handling and disposal, typically through chemical scrubbers in an industrial setting. noaa.gov While alternative reagents like oxalyl chloride also produce gaseous waste (CO, CO₂, HCl), they can be advantageous in certain contexts as they tend to be milder and more selective, though more expensive. researchgate.net Minimizing waste also involves reducing or eliminating the use of organic solvents and avoiding laborious purification steps that generate further waste streams. tandfonline.com

Exploration of Renewable Feedstocks and Energy-Efficient Processes for Production and Derivatization

A long-term goal of green chemistry is to shift from a petrochemical-based economy to one that utilizes renewable feedstocks, such as biomass.

Renewable Feedstocks: Currently, the precursors for complex aromatic compounds like this compound are derived from petroleum. However, significant research is underway to produce key aromatic chemicals from bio-based sources. wur.nl For example, furanics derived from plant biomass can be converted into aromatic building blocks through processes like Diels-Alder reactions followed by dehydration/dehydrogenation. wur.nl Furthermore, pathways are being explored for the synthesis of fluorinated compounds using renewable building blocks like furfural. mdpi.com While the direct synthesis of this compound from biomass is not yet feasible, these advancements represent a crucial step toward creating a sustainable supply chain for the specialty chemical industry.

Comprehensive Environmental Impact Assessment of Synthetic Routes and Applications Involving this compound

A comprehensive evaluation of a chemical's environmental footprint is achieved through a Life Cycle Assessment (LCA). An LCA is a "cradle-to-grave" analysis that quantifies the resource consumption and environmental emissions associated with a product's entire life cycle. semanticscholar.orgwbcsd.org

While a specific LCA for this compound is not publicly available, an assessment of its likely environmental hotspots can be made based on its chemical nature and synthesis route.

Key Environmental Considerations:

Hazardous Reagents: The use of thionyl chloride is a major concern. It is toxic, highly reactive, and reacts violently with water to release SO₂ and HCl. wikipedia.orgnoaa.gov It is also listed under the Chemical Weapons Convention due to its potential use in producing chemical warfare agents. wikipedia.org

Halogenated Nature: Halogenated organic compounds (HOCs) are often persistent in the environment, resisting natural degradation processes. nih.gov This persistence can lead to bioaccumulation in organisms, potentially reaching toxic levels. nih.gov Comparative LCAs of other halogenated products, such as brominated flame retardants, have highlighted concerns regarding their contributions to human and ecotoxicity. acs.org

End-of-Life: The final fate of this compound and any products made from it is a critical part of its life cycle. Improper disposal of halogenated waste can lead to long-term environmental contamination. acs.org

Emerging Research Areas and Future Directions for 3 Bromo 5 Fluorobenzoyl Chloride

Advanced Applications in Targeted Drug Discovery and Development Beyond Traditional Intermediates

3-Bromo-5-fluorobenzoyl chloride is emerging as a key building block in the synthesis of complex molecular architectures for targeted drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a reactive acyl chloride group, provides a versatile scaffold for creating novel therapeutic agents. The presence of both bromine and fluorine allows for selective modification and fine-tuning of the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability.

In the realm of oncology, researchers are investigating the use of scaffolds derived from similar halogenated benzoyl chlorides in the development of potent kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways that, when dysregulated, can contribute to cancer development. The 3-bromo-5-fluorobenzoyl moiety can be incorporated into molecules designed to bind specifically to the ATP-binding site of target kinases, thereby inhibiting their activity and halting tumor growth. For instance, compounds with a "(5-chloro-2-fluorobenzoyl)amino" group, structurally related to derivatives of this compound, have been patented as proteasome inhibitors, another important class of anticancer agents. google.com The strategic placement of the halogen atoms can lead to enhanced binding affinity and selectivity for the target protein.

Furthermore, the reactivity of the acyl chloride group allows for its conjugation to various pharmacophores, enabling the creation of libraries of compounds for high-throughput screening against a range of biological targets. This facilitates the rapid identification of lead compounds for various diseases, moving beyond its role as a simple intermediate to a cornerstone in the design of next-generation targeted therapies.

Integration with Flow Chemistry and Microreactor Technology for Scalable and Efficient Syntheses

The highly reactive nature of this compound makes it an ideal candidate for integration with flow chemistry and microreactor technology. These modern manufacturing techniques offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and greater scalability.

Flow chemistry involves the continuous pumping of reagents through a network of tubes or microreactors, where the reaction takes place. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more consistent product quality. For highly reactive compounds like acyl chlorides, flow chemistry minimizes the risk of runaway reactions and the formation of unwanted byproducts.

A notable example of a related process is the continuous-flow synthesis of floxacin intermediates, which involves the reaction of a substituted benzoyl chloride. researchgate.netnjbio.com This demonstrates the feasibility of using flow chemistry for the industrial production of complex molecules derived from reactive acyl chlorides. The small internal volume of microreactors enhances heat and mass transfer, allowing for rapid and efficient reactions that might be difficult to control in large-scale batch reactors. The application of these principles to the synthesis of derivatives of this compound is a promising area for producing pharmaceutical intermediates and other fine chemicals in a more sustainable and cost-effective manner.

Table 1: Advantages of Flow Chemistry for this compound Reactions

| Feature | Benefit in the Context of this compound |

| Enhanced Safety | Minimizes the handling of the corrosive and reactive acyl chloride at any given time, reducing the risk of accidents. |

| Precise Control | Allows for tight control over reaction temperature and stoichiometry, preventing side reactions and improving product purity. |

| Improved Yield | Optimized reaction conditions in a continuous flow setup can lead to higher conversion rates and yields compared to batch processes. |

| Scalability | Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel. |

| Reduced Waste | More efficient reactions and fewer side products contribute to a greener and more sustainable manufacturing process. |

Exploration of Bio-conjugation and Prodrug Strategies Utilizing this compound

The reactivity of the acyl chloride group in this compound makes it a valuable tool for bioconjugation and the development of innovative prodrug strategies.

Bioconjugation: In the field of targeted cancer therapy, antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics. nih.gov ADCs consist of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic drug, and a chemical linker that connects the two. The acyl chloride functionality of this compound can be utilized to form stable amide bonds with amine groups on antibodies or linker molecules, facilitating the construction of ADCs. rsc.org The bromo and fluoro substituents on the aromatic ring can also be further functionalized to modulate the properties of the linker, such as its stability and release mechanism.

Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is converted into its active form in the body. This approach can be used to improve a drug's solubility, stability, and bioavailability, or to target its delivery to specific tissues. The acyl chloride group of this compound can be reacted with a hydroxyl or amine group on a drug molecule to create a prodrug with a cleavable ester or amide linkage. This linkage can be designed to be stable in the bloodstream but cleaved by specific enzymes or conditions present at the target site, releasing the active drug where it is needed most. For example, novel prodrugs of alkylating agents have been developed from 2-fluoro- and 3-fluorobenzoic acids for antibody-directed enzyme prodrug therapy (ADEPT), showcasing the potential of this chemical class in sophisticated drug delivery systems. biointerfaceresearch.com

Development of Next-Generation Fluorination Methodologies and Their Synergy with Benzoyl Chlorides

The development of novel fluorination methods is a key area of research in medicinal and materials chemistry, and these new techniques are expected to have a synergistic effect with versatile building blocks like this compound. While traditional methods for introducing fluorine atoms can be harsh, modern techniques offer milder and more selective alternatives.

Photocatalytic Fluorination: Recent advances in photocatalysis have enabled the direct fluorination of C-H bonds under mild conditions. rsc.org For instance, photocatalytic methods have been developed for the fluorination of benzylic C-H bonds and aldehydic C-H bonds to form acyl fluorides. While not directly applied to this compound itself, these methodologies highlight a future direction where the bromine atom on the ring could be a site for further functionalization, while the acyl chloride is transformed into an acyl fluoride using light-mediated reactions. This would open up new avenues for creating novel fluorinated compounds with unique properties.

Late-Stage Functionalization: The ability to introduce fluorine atoms at a late stage in a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecules. The synergy between these late-stage fluorination techniques and the existing functionality of this compound could lead to the efficient synthesis of novel drug candidates and materials. For example, the bromine atom could be used in a cross-coupling reaction to build a complex molecular backbone, followed by a late-stage fluorination at another position on the molecule.

Table 2: Emerging Fluorination Methodologies and Potential Synergy

| Fluorination Methodology | Potential Synergy with this compound |

| Photocatalytic C-H Fluorination | Could enable selective fluorination at other positions on the molecule after initial reactions at the acyl chloride or bromo positions. |

| Electrophilic Fluorination | New electrophilic fluorinating agents could offer alternative ways to synthesize fluorinated benzoyl chloride derivatives with different substitution patterns. |

| Nucleophilic Fluorination | Advanced nucleophilic fluorinating reagents could be used to convert the acyl chloride to an acyl fluoride under mild conditions, providing a different reactive handle for subsequent transformations. |

Interdisciplinary Research Synergies with Advanced Materials Science and Nanotechnology for Novel Applications

The unique electronic and chemical properties of this compound are paving the way for its use in advanced materials and nanotechnology, fostering interdisciplinary collaborations.

Functional Polymers: The reactive acyl chloride group can be used to incorporate the 3-bromo-5-fluorophenyl moiety into polymer backbones through polymerization reactions. This can impart specific properties to the resulting polymers, such as thermal stability, flame retardancy, and altered electronic characteristics. For example, benzobisoxazole-based novel conjugated polymers have been developed for organic thin-film transistors, indicating the potential for halogenated aromatic compounds in electronic materials. mdpi.com The incorporation of the 3-bromo-5-fluorobenzoyl group could lead to new polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Nanomaterial Functionalization: The surface of nanomaterials, such as quantum dots and nanoparticles, can be functionalized with organic molecules to tailor their properties for specific applications. The acyl chloride group of this compound can react with functional groups on the surface of these nanomaterials, creating a stable covalent linkage. This functionalization can be used to improve the dispersibility of nanomaterials in different solvents, to attach targeting ligands for biomedical applications, or to create new sensory materials. For example, the functionalization of quantum dots with specific ligands is a key step in their use for biological imaging and sensing. nih.govresearchgate.net The 3-bromo-5-fluorophenyl group could also serve as a versatile platform for further "click" chemistry modifications on the nanoparticle surface.

Table 3: Interdisciplinary Applications of this compound

| Research Area | Potential Application |

| Organic Electronics | Synthesis of novel conjugated polymers for use in transistors, OLEDs, and solar cells. |

| Biomedical Imaging | Functionalization of quantum dots or other nanoparticles for targeted imaging of cells and tissues. |

| Sensors | Development of new sensor materials based on functionalized polymers or nanoparticles that can detect specific analytes. |

| Advanced Coatings | Creation of specialty polymers with enhanced properties such as flame retardancy and chemical resistance. |

Q & A

Q. What are the critical safety protocols for handling 3-bromo-5-fluorobenzoyl chloride in laboratory settings?

- Methodological Answer : Due to its corrosive nature, impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats must be worn. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, immediately rinse with water for ≥15 minutes and seek medical attention . Store in a locked, dry environment away from moisture, as acyl chlorides hydrolyze readily. Follow OSHA HCS 2012 guidelines for labeling (GHS05) and disposal via certified hazardous waste protocols .

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

- Methodological Answer : A common route involves halogenation of 5-fluorobenzoyl chloride using brominating agents (e.g., Br₂/FeBr₃ or NBS). Monitor reaction progress via TLC (silica gel, hexane/EtOAc 8:2). Purify via fractional distillation under reduced pressure (bp ~130–150°C, inferred from analogous compounds in ). Optimize stoichiometry to minimize di-brominated byproducts.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Confirm structure using / NMR (CDCl₃: δ ~7.8–8.2 ppm for aromatic protons) and FTIR (C=O stretch ~1760 cm⁻¹, C-Br ~550 cm⁻¹). Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 236 (M⁺ for C₇H₃BrClFO) . Purity analysis via HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : Fluorine’s electron-withdrawing effect activates the carbonyl toward nucleophiles (e.g., amines, alcohols), while bromine’s steric bulk may slow kinetics. Compare reaction rates with meta/para-substituted analogs using kinetic studies (e.g., UV-Vis monitoring at 250 nm). Computational modeling (DFT) can map electrostatic potential surfaces to predict regioselectivity .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents, hydrolyzed acid). Cross-validate data via:

Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., temperature, humidity)?

- Methodological Answer : Conduct accelerated stability studies:

Q. What computational tools are suitable for predicting the reactivity of this compound in complex synthetic pathways?

- Methodological Answer : Use Gaussian or ORCA for DFT calculations to model transition states in acylations. PubChem’s molecular descriptor data (e.g., HOMO/LUMO energies, logP) aids in predicting solubility and reactivity . Machine learning platforms (e.g., Chemprop) can forecast byproduct formation from structural fingerprints.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。